REACTION_SMILES
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[Br:15][C:16]1([C:20](=[O:21])[O:22][CH2:23][CH3:24])[CH2:17][CH2:18][CH2:19]1.[C:9](=[O:10])([O-:11])[O-:12].[CH3:25][N:26]([CH3:27])[CH:28]=[O:29].[Cs+:13].[Cs+:14].[OH:1][c:2]1[cH:3][cH:4][cH:5][c:6]([Cl:7])[cH:8]1>>[O:1]([c:2]1[cH:3][cH:4][cH:5][c:6]([Cl:7])[cH:8]1)[C:16]1([C:20](=[O:21])[O:22][CH2:23][CH3:24])[CH2:17][CH2:18][CH2:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1(Br)CCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(Cl)c1
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Name
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Type
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product
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Smiles
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CCOC(=O)C1(Oc2cccc(Cl)c2)CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |